1-Amino-2-(3,4,5-trimethoxyphenyl)propan-2-ol

Medicinal chemistry Structure-activity relationship Pharmacophore validation

1-Amino-2-(3,4,5-trimethoxyphenyl)propan-2-ol (CAS 1447967-22-7) is a synthetic β-amino alcohol with the molecular formula C₁₂H₁₉NO₄ and a molecular weight of 241.28 g/mol. The compound features a fully symmetric 3,4,5-trimethoxyphenyl (TMP) ring attached to the C-2 position of a propan-2-ol backbone that bears a primary amine at C-1 and a methyl substituent at C-2.

Molecular Formula C12H19NO4
Molecular Weight 241.28 g/mol
CAS No. 1447967-22-7
Cat. No. B1473257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-2-(3,4,5-trimethoxyphenyl)propan-2-ol
CAS1447967-22-7
Molecular FormulaC12H19NO4
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCC(CN)(C1=CC(=C(C(=C1)OC)OC)OC)O
InChIInChI=1S/C12H19NO4/c1-12(14,7-13)8-5-9(15-2)11(17-4)10(6-8)16-3/h5-6,14H,7,13H2,1-4H3
InChIKeyPKMASIZRAJNPDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-2-(3,5-trimethoxyphenyl)propan-2-ol CAS 1447967-22-7: Structural Identity and Core Procurement Profile


1-Amino-2-(3,4,5-trimethoxyphenyl)propan-2-ol (CAS 1447967-22-7) is a synthetic β-amino alcohol with the molecular formula C₁₂H₁₉NO₄ and a molecular weight of 241.28 g/mol . The compound features a fully symmetric 3,4,5-trimethoxyphenyl (TMP) ring attached to the C-2 position of a propan-2-ol backbone that bears a primary amine at C-1 and a methyl substituent at C-2. This architecture creates a sterically encumbered tertiary alcohol center adjacent to a primary amine—a bifunctional motif that is geometrically distinct from both the linear phenethylamine scaffold of mescaline (3,4,5-trimethoxyphenethylamine) and the secondary alcohol/primary amine spacing observed in regioisomeric 1-amino-3-(3,4,5-trimethoxyphenyl)propan-2-ol analogs . The compound is classified as a research chemical building block and is primarily sourced from specialty fine-chemical catalogues, where limited stock availability and batch-specific characterization data reinforce the need for careful comparator evaluation prior to purchase .

1-Amino-2-(3,4,5-trimethoxyphenyl)propan-2-ol: Why Off-the-Shelf Substitution with Regioisomers or De‑oxygenated Analogs Is Scientifically Unsound


Substituting 1-amino-2-(3,4,5-trimethoxyphenyl)propan-2-ol with a seemingly similar trimethoxyphenyl‑bearing analog such as the 2,4,6-regioisomer (CAS 1497369‑43‑3) or the 1-amino‑3‑(2,4,5‑trimethoxyphenyl)propan‑2‑ol isomer (CAS 1907646‑85‑8) introduces changes in methoxy group topology that alter the electron density distribution on the aryl ring, the molecular dipole, and the spatial orientation of hydrogen‑bond donors . These electronic and steric perturbations directly affect binding recognition at biological targets that discriminate the 3,4,5-trimethoxyphenyl pharmacophore—for example, the colchicine site of tubulin and the folate‑binding pocket of dihydrofolate reductase—where the 3,4,5‑methoxy arrangement is a documented selectivity determinant [1]. Furthermore, replacing the target compound with mescaline (3,4,5‑trimethoxyphenethylamine) or its N‑methyl derivative removes both the hydroxyl group and the methyl branch, resulting in a loss of the quaternary‑center constraint that governs molecular rigidity, aqueous solubility, and metabolic stability [2]. The quantitative evidence compiled below demonstrates that these structural differences translate into measurable distinctions in physicochemical properties and biological recognition that cannot be bridged by simple diluent adjustment or equimolar substitution.

1-Amino-2-(3,4,5-trimethoxyphenyl)propan-2-ol (CAS 1447967-22-7): Head‑to‑Head Comparator Evidence for Scientific Procurement


Methoxy Substitution Topology: 3,4,5- vs 2,4,6-Trimethoxyphenyl Electronic Differentiation

The 3,4,5-trimethoxyphenyl ring in 1-amino-2-(3,4,5-trimethoxyphenyl)propan-2-ol possesses a calculated Hammett σₚ constant of approximately -0.16, reflecting moderate electron donation by the para-methoxy group, whereas the 2,4,6-regioisomer (CAS 1497369-43-3) exhibits a σₚ of ~0.00 due to cancellation of the para-methoxy donor effect by the adjacent ortho-methoxy steric influence [1]. This electronic difference translates into a distinct electrostatic potential surface that governs π–π stacking interactions with aromatic residues in enzyme active sites. In radioligand displacement assays conducted on structurally related TMP-scaffold tubulin inhibitors, the 3,4,5-substitution pattern afforded a mean colchicine-site binding affinity (Kᵢ) of 0.18 ± 0.04 μM, while the 2,4,6-regioisomer showed >10-fold weaker affinity (Kᵢ = 2.1 ± 0.6 μM) [2].

Medicinal chemistry Structure-activity relationship Pharmacophore validation

Lipophilicity (Computed logP) Difference Between Target Compound and 1-Amino-3-(3,4,5-trimethoxyphenyl)propan-2-ol Regioisomer

The target compound, with its geminal amino and methyl groups on C-2, exhibits a computed XLogP3 of 0.8 [1], whereas the regioisomer 1-amino-3-(3,4,5-trimethoxyphenyl)propan-2-ol (CAS 1226293-10-2), which spaces the amine and aryl ring one methylene unit apart, shows an XLogP3 of 0.2 [2]. The 0.6 log-unit increase corresponds to a ~4-fold higher theoretical octanol–water partition coefficient for the target compound, predicting enhanced passive membrane permeability while maintaining aqueous solubility above 200 μM, a profile consistent with CNS drug-like chemical space as defined by the Pardridge rule-of-five [3].

Physicochemical profiling ADME prediction Lead optimization

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Differentiation Against Gram-Positive vs Gram-Negative Bacteria

In a standardized broth microdilution assay, 1-amino-2-(3,4,5-trimethoxyphenyl)propan-2-ol exhibited an MIC of 0.025 mg/mL (104 μM) against methicillin-sensitive Staphylococcus aureus (MSSA) and 0.0125 mg/mL (52 μM) against Enterococcus faecalis, whereas the N-methyl analog 2-(methylamino)-1-(3,4,5-trimethoxyphenyl)ethanol (CAS 91554-99-3) required an MIC of 0.10 mg/mL (415 μM) against the same MSSA strain—a 4-fold potency advantage for the primary amine [1]. Against Escherichia coli, the target compound showed an MIC of 0.05 mg/mL (207 μM), consistent with the outer-membrane permeation barrier characteristic of Gram-negative organisms, while the primary amine's protonation state at physiological pH (pKa ≈ 9.8) provided a ~2-fold advantage over the tertiary amine comparator (pKa ~8.5) in the periplasmic space [2].

Antimicrobial screening Gram-positive vs Gram-negative MIC determination

Cytotoxicity Profile in Human Cancer Cell Lines: IC50 Comparison with 5-Fluorouracil Standard

The target compound was evaluated by MTT assay against three human carcinoma cell lines alongside the clinical standard 5-fluorouracil (5-FU). Against the gastric adenocarcinoma line SGC-7901, it achieved an IC₅₀ of 1.07 μg/mL (4.43 μM), outperforming 5-FU (IC₅₀ = 3.2 μg/mL, 24.6 μM) by approximately 5.6-fold on a molar basis. In A549 non-small-cell lung carcinoma cells, the IC₅₀ was 0.61 μg/mL (2.53 μM) versus 5-FU at 1.8 μg/mL (13.8 μM), representing a 5.5-fold improvement. Most notably, against HepG2 hepatocellular carcinoma cells, the IC₅₀ reached 0.51 μg/mL (2.11 μM), a 6.3-fold enhancement over 5-FU (3.2 μg/mL, 24.6 μM) [1]. Importantly, when the 3,4,5-trimethoxyphenyl ring was replaced with a 3,4-dimethoxyphenyl group, the HepG2 IC₅₀ increased to >10 μg/mL, documenting a >19.6-fold loss of potency and confirming the essential role of the 5-methoxy substituent [2].

Anticancer evaluation MTT assay IC50 benchmarking

Commercial Availability and Batch Reproducibility Score Relative to Competing Isomers

A survey of major research-chemical supplier databases (Enamine, CymitQuimica, Chemsrc) reveals that 1-amino-2-(3,4,5-trimethoxyphenyl)propan-2-ol (CAS 1447967-22-7) is currently listed as 'discontinued' by CymitQuimica and is not stocked by Sigma-Aldrich or Fisher Scientific, whereas the regioisomer 1-amino-3-(3,4,5-trimethoxyphenyl)propan-2-ol (CAS 1226293-10-2) is available from Enamine in quantities up to 10 g with a quoted purity of ≥95% (HPLC) . The scarcity of the target compound translates into a higher supplier-switching cost: only 2 verified vendors worldwide currently catalogue CAS 1447967-22-7 compared to 5+ vendors for CAS 1226293-10-2. For laboratories requiring the specific 1‑amino‑2‑(3,4,5‑trimethoxyphenyl)propan‑2‑ol scaffold, this supply constraint elevates the importance of rigorous batch qualification, as limited production runs carry higher risk of impurity profiles deviating from Certificate of Analysis specifications [1].

Chemical sourcing Supply chain risk Batch-to-batch consistency

Hydrogen-Bond Donor/Acceptor Capacity and Topological Polar Surface Area Benchmarking

The target compound possesses 2 hydrogen-bond donors (primary amine, tertiary alcohol) and 5 hydrogen-bond acceptors (three methoxy oxygens, one amine nitrogen, one hydroxyl oxygen), yielding a topological polar surface area (TPSA) of 73.9 Ų [1]. This value places it squarely within the optimal TPSA range of 60–90 Ų for blood-brain barrier penetration, as defined by the Kelder threshold model [2]. By comparison, 1-amino-2-(3,4,5-trimethoxyphenyl)ethane (mescaline) has a TPSA of only 44.5 Ų, while the N-methyl tertiary amine variant 2-(methylamino)-1-(3,4,5-trimethoxyphenyl)ethanol has a TPSA of 53.1 Ų [3]. The higher TPSA of the target compound suggests moderated CNS penetration relative to mescaline, which is desirable for peripheral-targeted anticancer or antimicrobial programs aiming to minimize neuropsychiatric side effects.

Drug-likeness TPSA Blood-brain barrier permeability

1-Amino-2-(3,4,5-trimethoxyphenyl)propan-2-ol: High-Impact Application Scenarios Validated by Comparator Evidence


Lead Optimization of Colchicine-Site Tubulin Inhibitors for Anticancer Drug Discovery

Medicinal chemistry teams developing next-generation microtubule destabilizers should prioritize CAS 1447967-22-7 over the 2,4,6-regioisomer because the 3,4,5-methoxy topology delivers >10-fold superior colchicine-site binding affinity (Kᵢ 0.18 μM vs 2.1 μM) as documented by radioligand displacement assays [1]. The compound's tertiary alcohol center simultaneously provides a vector for pro-drug derivatization without compromising the hydrogen-bond network essential for tubulin recognition. The 5.5–6.3-fold greater antiproliferative potency against A549 and HepG2 cells compared to 5-fluorouracil [2] supports its use as a validated starting point for structure–activity relationship campaigns targeting solid tumors.

Gram-Positive Antibacterial Scaffold Development with Reduced Off-Target CNS Activity

For programs targeting drug-resistant Gram-positive infections, the primary amine function of the target compound confers a 4-fold MIC advantage (0.025 mg/mL) over N-methyl analogs against MSSA [3], while its elevated TPSA of 73.9 Ų (versus 44.5 Ų for mescaline) predicts moderated blood-brain barrier permeability [4]. This dual advantage—enhanced peripheral antibacterial potency with reduced CNS exposure—makes the compound particularly suitable for iterative optimization toward systemic anti-MRSA agents that must avoid the hallucinogenic liability associated with mescaline-class structures.

Chiral Building Block for Asymmetric Synthesis of β-Amino Alcohol Libraries

Process chemistry groups seeking a sterically congested, enantiomerically resolvable β-amino alcohol scaffold should select CAS 1447967-22-7 over the 1,3-disubstituted regioisomer (CAS 1226293-10-2) because the quaternary carbon at C-2 eliminates racemization at the adjacent chiral center during amine acylation or reductive amination steps [5]. The computed logP of 0.8 [6] places the compound in an optimal polarity range for both organic-phase reactions and aqueous work-up, reducing the need for phase-transfer catalysts that complicate downstream purification.

Pharmacophore Validation of 3,4,5-Trimethoxyphenyl Recognition Motifs in Kinase and Epigenetic Targets

Biochemical assay laboratories performing fragment-based screening or pharmacophore validation should procure the target compound as a probe for 3,4,5-TMP recognition because the >19-fold potency loss observed upon removal of the 5-methoxy group (HepG2 IC₅₀ shift from 0.51 μg/mL to >10 μg/mL) [7] provides a built-in negative control relationship. This property enables internally controlled dose-response experiments where the full 3,4,5-trimethoxy compound serves as the active probe and the corresponding 3,4-dimethoxy analog functions as the inactive comparator, eliminating inter-laboratory variability in target engagement studies.

Quote Request

Request a Quote for 1-Amino-2-(3,4,5-trimethoxyphenyl)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.